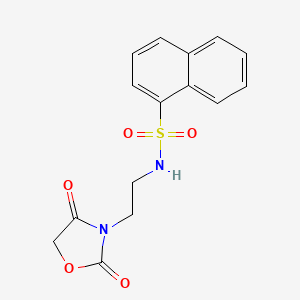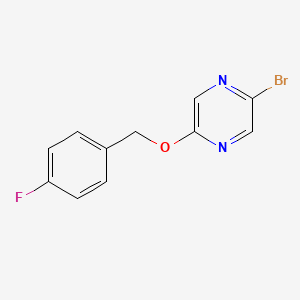![molecular formula C15H22N2O3 B2680380 1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 510723-46-3](/img/structure/B2680380.png)
1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole derivatives, like the one you’re asking about, are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. These compounds are widely studied due to their presence in many important biological molecules, including certain amino acids, nucleic acids, and many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex, depending on the specific substituents attached to the imidazole ring. In general, these compounds are planar and aromatic, meaning they have a flat ring structure and exhibit special stability due to delocalized electrons .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their specific structure. For example, some imidazole derivatives are solids, while others are liquids .Applications De Recherche Scientifique
Antimycotic Activity
- The synthesis and testing of a new series of (benzo[b]thienyl)methyl ethers, related to imidazole derivatives, demonstrated significant antifungal activity. This research suggests potential applications in developing new antimycotic agents (Raga et al., 1992).
Catalysis
- N-heterocyclic carbenes, closely related to imidazolyl derivatives, have been identified as efficient catalysts in transesterification and acylation reactions. Such compounds facilitate the synthesis of esters from alcohols and vinyl acetate, showcasing their utility in organic synthesis and potential industrial applications (Grasa et al., 2002).
Molecular Encapsulation
- Research on the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y highlighted the use of such complexes as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This illustrates the role of imidazole-related compounds in enhancing the efficiency and reusability of catalysts in chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Supramolecular Chemistry
- The design and synthesis of a novel 1-D stacking Z-type supramolecular complex, incorporating imidazole as a component, underlines the importance of such compounds in constructing advanced molecular architectures with potential applications in materials science and nanotechnology (Chen et al., 2006).
Alcohol Oxidation
- A study on the TEMPO-catalyzed efficient alcohol oxidation system demonstrated the utility of imidazole-related compounds in facilitating the oxidation of alcohols to their corresponding carbonyl compounds in an environmentally friendly manner, highlighting potential applications in green chemistry (Li & Zhang, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(2,2-diethoxyethyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-19-14(20-5-2)10-17-13-9-7-6-8-12(13)16-15(17)11(3)18/h6-9,11,14,18H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVOCMNCBYNEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1C(C)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)

![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2680308.png)
![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile](/img/structure/B2680313.png)
![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)
![3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2680316.png)
![(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2680317.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2680318.png)